molecular formula C11H16BrNO2 B13277422 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13277422
M. Wt: 274.15 g/mol
InChI Key: PMGVZRRGPLGQKG-UHFFFAOYSA-N
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Description

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol is an organic compound that features a brominated aromatic ring and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol typically involves a multi-step process. One common method starts with the bromination of 4-methoxybenzyl alcohol to form 3-bromo-4-methoxybenzyl alcohol. This intermediate is then reacted with 2-amino-1-propanol under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-one.

    Reduction: Formation of 2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol.

    Substitution: Formation of 2-{[(3-Iodo-4-methoxyphenyl)methyl]amino}propan-1-ol.

Scientific Research Applications

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzyl alcohol: A precursor in the synthesis of the target compound.

    2-Amino-1-propanol: Another precursor used in the synthesis.

    4-Methoxybenzyl alcohol: A related compound with similar structural features.

Uniqueness

2-{[(3-Bromo-4-methoxyphenyl)methyl]amino}propan-1-ol is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-[(3-bromo-4-methoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H16BrNO2/c1-8(7-14)13-6-9-3-4-11(15-2)10(12)5-9/h3-5,8,13-14H,6-7H2,1-2H3

InChI Key

PMGVZRRGPLGQKG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=C(C=C1)OC)Br

Origin of Product

United States

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